4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound includes a five-membered ring with two nitrogen atoms and three carbon atoms, along with an amino group and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methodsThe reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole alcohols, and pyrazole aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methylpyrazole-4-carboxylic acid
- 1-phenyl-3-methyl-4-amino-5-pyrazolecarboxylic acid
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (AEPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
- Molecular Formula : C7H10N4O2
- CAS Number : 923283-57-2
- Structure : AEPC features a pyrazole ring with an amino group and a carboxylic acid functional group, which contribute to its biological activity.
1. Anti-inflammatory Properties
AEPC has been studied for its anti-inflammatory effects. Research indicates that compounds within the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
---|---|---|
AEPC | Not directly reported | Potentially significant |
Celecoxib | 0.01 μM | 0.01 μM |
In a study comparing various pyrazole derivatives, AEPC exhibited promising results in reducing edema in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
2. Antimicrobial Activity
The antimicrobial efficacy of AEPC was evaluated against various bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings indicate that AEPC could serve as a lead compound in developing new antimicrobial agents .
3. Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer properties. AEPC has shown potential as an inhibitor of certain tumor cell lines by targeting specific pathways involved in cell proliferation.
In vitro studies revealed that AEPC could inhibit the growth of human cancer cell lines, suggesting its role as a candidate for further development in cancer therapeutics .
The biological activity of AEPC can be attributed to several mechanisms:
- Enzyme Inhibition : AEPC may inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
- Cell Signaling Modulation : The compound could interfere with signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced paw edema in rats, AEPC was administered at varying doses. The results indicated a dose-dependent reduction in swelling, with significant effects observed at higher concentrations.
Case Study 2: Antimicrobial Screening
A panel of bacterial strains was treated with different concentrations of AEPC. The compound exhibited bactericidal effects, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
4-amino-2-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2,7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXYTRYPVXTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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